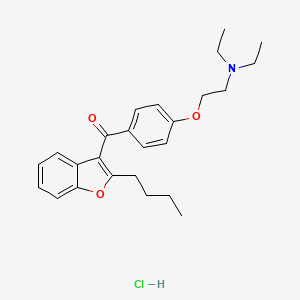
Dideiodo Amiodarone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dideiodo Amiodarone Hydrochloride is a byproduct formed during the synthesis and degradation of amiodarone, a widely used antiarrhythmic medication. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the safety and efficacy of the drug. This compound is one of several impurities that can be present in amiodarone formulations and is monitored to ensure the quality of the final product .
Mechanism of Action
Target of Action
Dideiodo Amiodarone Hydrochloride, also known as Amiodarone Impurity A, primarily targets the cardiac tissues . It acts on the potassium, sodium, and calcium channels present in the cardiac cells . It also exhibits alpha- and beta-blocking properties .
Mode of Action
This compound interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . As a result, it increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes) . It also blocks sodium and calcium channels , having a high affinity for inactivated channels . Furthermore, it exhibits anti-adrenergic effects by non-competitively blocking alpha and beta receptors .
Biochemical Pathways
The compound affects the cardiac action potential pathway . By blocking the potassium currents, it prolongs the repolarization phase of the cardiac action potential, thereby increasing the duration of the action potential and the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties .
- The compound has an oral bioavailability ranging from 20% to 80% . It is 97% protein-bound and readily accumulates in tissues . Its volume of distribution is variable according to dose . The compound is metabolized in the liver . It is excreted through feces and bile . The half-life of the compound ranges from 4 hours to 50 days depending on the dose and route .
Result of Action
The molecular and cellular effects of this compound’s action include the prolongation of the cardiac action potential and the increase in the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies . These effects contribute to its antiarrhythmic properties .
Biochemical Analysis
Biochemical Properties
Dideiodo Amiodarone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This interaction is crucial in its role as an antiarrhythmic agent .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, amiodarone, the parent compound, is known to affect all phases of the cardiac action potential, which is crucial in its role as an antiarrhythmic drug .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, amiodarone is known to block potassium currents, which prolongs both cardiac action potential and refractoriness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, amiodarone has been observed to cause a decrease in ICa in a concentration-dependent manner over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, amiodarone has been associated with a relatively high incidence of adverse effects, particularly pulmonary, thyroid, cardiac, skin, and ocular toxicities .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are of interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, amiodarone has been observed to accumulate within the lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amiodarone and its impurities involves multiple steps, including the reaction of 2-butylbenzofuran with various reagents. The preparation of Dideiodo Amiodarone Hydrochloride typically involves the use of specific solvents and catalysts under controlled conditions to ensure the desired impurity is formed .
Industrial Production Methods
In industrial settings, the production of amiodarone and its impurities is carried out using large-scale reactors and precise control of reaction parameters. The process involves the use of high-performance liquid chromatography (HPLC) to separate and identify impurities, including this compound .
Chemical Reactions Analysis
Types of Reactions
Dideiodo Amiodarone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the impurity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can produce deiodinated compounds .
Scientific Research Applications
Dideiodo Amiodarone Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of amiodarone and its impurities.
Biology: Investigating the biological effects of impurities on cellular processes.
Medicine: Ensuring the safety and efficacy of amiodarone formulations by monitoring impurity levels.
Industry: Developing and validating analytical methods for impurity profiling in pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dideiodo Amiodarone Hydrochloride include other impurities formed during the synthesis of amiodarone, such as Amiodarone Impurity D and Amiodarone Impurity E .
Uniqueness
This compound is unique in its specific chemical structure and the conditions under which it is formed. Its presence and concentration in amiodarone formulations are critical for ensuring the drug’s safety and efficacy. Compared to other impurities, this compound may have distinct stability and reactivity profiles, making it a key focus in impurity profiling studies .
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAVQMKEHZWBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What analytical methods are used to detect and quantify Amiodarone Impurity D and E?
A1: The research paper describes a validated HPLC-UV method for the determination of Amiodarone Hydrochloride, Impurity D, and Impurity E in tablet formulations []. The method utilizes a C18 column and an isocratic elution with a mixture of buffer solution (pH 5.0), methanol, and acetonitrile. Detection is achieved using a UV detector at a wavelength of 240 nm. This method demonstrates high sensitivity, enabling the detection and quantification of these impurities at low concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

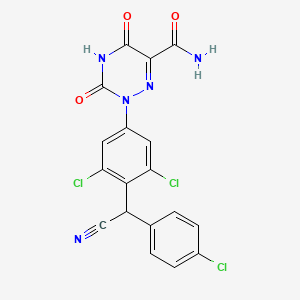
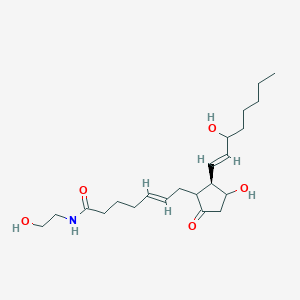

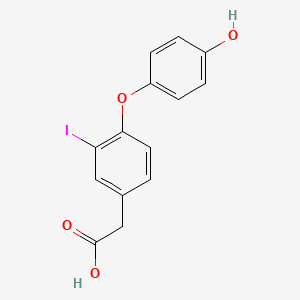
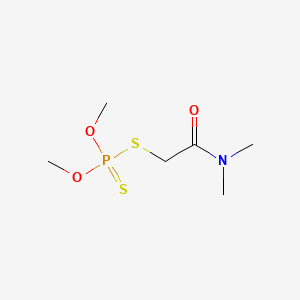
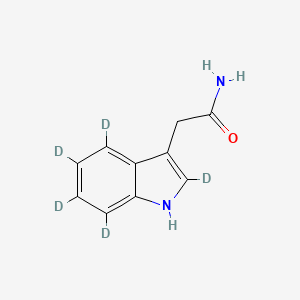
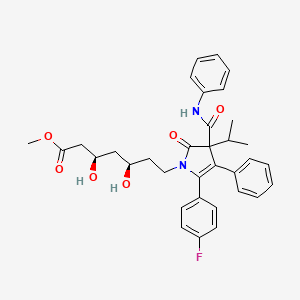
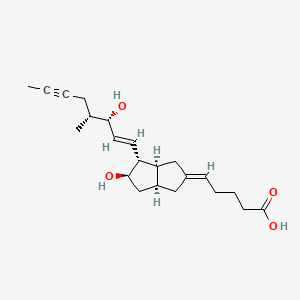
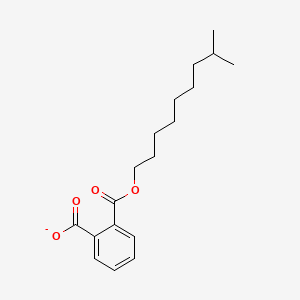

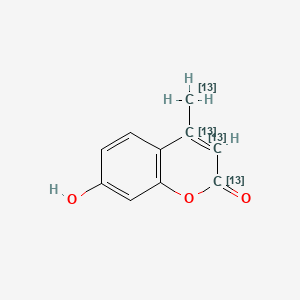
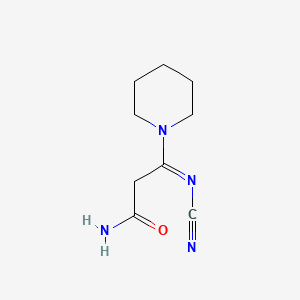
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
